4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide
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Description
The compound “4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide” is a complex organic molecule. It contains a benzodiazole group, a piperazine ring, and a carboxamide group. Benzodiazoles are heterocyclic aromatic organic compounds, and they are part of many pharmaceuticals and dyes . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals, especially antiparasitic agents . Carboxamides are organic compounds that contain a functional group consisting of a carbonyl (RR’C=O) and an amine (R’'N), which makes them amides .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These compounds interact with various proteins and enzymes, making them versatile in drug discovery .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, acting as a bioisostere of naturally occurring nucleotides . This allows them to interfere with various biological processes, leading to their wide-ranging biological activities .
Biochemical Pathways
These could potentially include pathways related to viral replication, tumor growth, hypertension, gastric acid secretion, helminth infections, microbial growth, and inflammation .
Pharmacokinetics
The benzimidazole nucleus is known to be a good bioisostere of naturally occurring nucleotides, suggesting that it may have good absorption and distribution properties
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c25-19(20-15-6-2-1-3-7-15)24-12-10-23(11-13-24)14-18-21-16-8-4-5-9-17(16)22-18/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTMAWUFGIJGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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